molecular formula C6H10O4 B1468906 2-(Oxolan-3-yloxy)acetic acid CAS No. 766539-53-1

2-(Oxolan-3-yloxy)acetic acid

Cat. No.: B1468906
CAS No.: 766539-53-1
M. Wt: 146.14 g/mol
InChI Key: ZZEMYDVVPYLDBT-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yloxy)acetic acid (CAS 766539-53-1) is a carboxylic acid derivative characterized by a tetrahydrofuran (oxolane) ring ether linkage . With a molecular formula of C6H10O4 and a molecular weight of 146.14 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . Its structure, featuring both an ether and a carboxylic acid functional group, makes it a valuable intermediate for constructing more complex molecules, potentially for the development of active pharmaceutical ingredients (APIs) and other fine chemicals. Researchers can utilize this compound for its bifunctional nature; the carboxylic acid group can undergo typical reactions such as amide coupling or esterification, while the tetrahydrofuran ring may influence the compound's stereoelectronic properties . It is typically supplied as a powder . This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxolan-3-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEMYDVVPYLDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766539-53-1
Record name 2-(oxolan-3-yloxy)acetic acid
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Chemical Reactivity and Mechanistic Transformations of 2 Oxolan 3 Yloxy Acetic Acid

Oxolane Ring System Transformations

The oxolane ring, a saturated five-membered cyclic ether also known as tetrahydrofuran (B95107) (THF), is generally characterized by its chemical stability and lack of reactivity compared to strained ethers like epoxides. However, under specific conditions, it can undergo transformations such as ring-opening or functionalization.

Cleavage of the C-O bonds in the THF ring is challenging due to the low ring strain. These reactions typically require strong reagents or catalytic activation. chinesechemsoc.org

Acid-Catalyzed Cleavage: Strong acids like HBr or HI can cleave ethers, including cyclic ethers like THF. The reaction proceeds via protonation of the ether oxygen, followed by Sₙ2 attack by the halide ion, leading to a ring-opened product (e.g., a 4-halobutanol derivative).

Lewis Acid-Mediated Opening: Certain Lewis acids can coordinate to the ether oxygen, activating the C-O bond towards cleavage. Frustrated Lewis Pairs (FLPs), for example, have been shown computationally and experimentally to facilitate the ring-opening of THF, particularly with aluminum-based FLPs. nih.gov

Deconstructive Functionalization: Modern methods allow for the simultaneous cleavage and functionalization of C-O bonds. For instance, a method using difluorocarbene and various carboxylic acids enables the deconstructive difunctionalization of cyclic ethers at room temperature. chinesechemsoc.org

Catalytic Cross-Coupling: In specifically substituted THF derivatives, such as those with an aryl group at the 2-position, nickel-catalyzed Kumada-type cross-coupling reactions with Grignard reagents can induce stereospecific ring-opening to yield acyclic alcohols. escholarship.org

Table 2: Examples of Ring-Opening Strategies for Tetrahydrofuran (Oxolane) Systems

Method Reagents/Catalyst Resulting Product Type Key Finding
Lewis Acid/FLP Catalysis Intramolecular P/Al-based FLP Ring-opened zwitterionic species Energetically favorable process for specific FLPs, sometimes requiring heat (80 °C). nih.gov
Cross-Coupling Ni(acac)₂, BINAP, Grignard Reagent Acyclic alcohol Stereospecific ring-opening of 2-aryl-substituted THFs with inversion of configuration. escholarship.org
Deconstructive Difunctionalization TMSCF₂Br (source of :CF₂), Carboxylic Acid Difluoromethyl ether ester Cleavage of Csp³-O bond at room temperature with concomitant functionalization. chinesechemsoc.org

Introducing new functional groups onto the oxolane ring without cleaving it is a key strategy for creating complex molecules.

Radical Cyclization: Functionalized tetrahydrofuran derivatives can be synthesized through radical reactions. For example, β-(allyloxy)alkyl aryl tellurides can undergo group transfer cyclization upon photolysis to yield substituted tetrahydrofurans. acs.org Similarly, reductive radical cyclization of β-(allyloxy)alkyl aryl selenides can produce 2-substituted 4-methyltetrahydrofurans. acs.org

C-H Functionalization: Direct functionalization of C-H bonds is a powerful and atom-economical strategy. While specific examples on 2-(Oxolan-3-yloxy)acetic acid are not prominent, general methods for ether C-H functionalization are applicable. Photoredox catalysis, for instance, can be used to generate radicals adjacent to the ether oxygen (at the C2 or C5 positions) which can then engage in further reactions.

Synthesis from Precursors: Many strategies involve building the functionalized ring from acyclic or different cyclic precursors. Monosubstituted epoxides can be ring-opened and subsequently cyclized to form substituted tetrahydrofurans. acs.orgdiva-portal.org Another approach involves the hydrogenation-cyclization of intermediates derived from the ring-opening of other furans, like 2,5-dimethylfuran. rsc.org

Oxidative and Reductive Chemical Transformations

The susceptibility of this compound to oxidation and reduction is centered on both the carboxylic acid functional group and the oxolane ring.

Oxidative Transformations:

While the tetrahydrofuran ring is generally stable to oxidation, the carboxylic acid group can participate in oxidative reactions under specific conditions. More commonly, related structures containing the oxolane moiety can undergo oxidation at other sites within the molecule. For instance, derivatives of this compound can be oxidized to form various products. In a broader context, the oxidation of compounds containing a tetrahydrofuran ring can sometimes lead to ring-opening or the formation of lactones, although specific studies on this compound are not extensively documented.

The presence of the ether linkage in the oxolane ring can also influence oxidative stability. In related compounds, the tetrahydrofuran ring has been shown to be a site of metabolic oxidation in certain biological systems, leading to hydroxylated derivatives. For example, in the metabolism of some drugs containing an oxolane moiety, hydroxylation of the ring has been observed.

Reductive Transformations:

The primary site for reduction in this compound is the carboxylic acid group. Carboxylic acids can be reduced to their corresponding primary alcohols. This transformation typically requires strong reducing agents.

In a related compound, ethyl 2-(oxolan-3-ylidene)acetate, the double bond within the oxolane ring can be reduced to a saturated derivative. evitachem.com While this compound does not possess this exocyclic double bond, the reduction of its carboxylic acid function is a key potential transformation.

TransformationFunctional GroupPotential ReagentsPotential Product
ReductionCarboxylic AcidLithium aluminum hydride (LiAlH₄), Borane (BH₃)2-(Oxolan-3-yloxy)ethanol

This table represents potential transformations based on the functional groups present and general organic chemistry principles.

Nucleophilic and Electrophilic Substitution Reactions

The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution Reactions:

The most common nucleophilic substitution reactions involving this compound occur at the carbonyl carbon of the carboxylic acid group, known as nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then expels a leaving group to form a new carbonyl compound. uomustansiriyah.edu.iq

These reactions are fundamental to the synthesis of various carboxylic acid derivatives:

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields an ester. This is a reversible process, and an excess of the alcohol can be used to drive the equilibrium towards the product. libretexts.org

Amidation: Reaction with an amine produces the corresponding amide. smolecule.com

Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to a more reactive acid halide.

The ether oxygen of the oxolane ring can also potentially act as a nucleophile under certain conditions, though this is less common than reactions at the carboxylic acid.

Reaction TypeNucleophileProduct Class
EsterificationAlcohol (R-OH)Ester
AmidationAmine (R-NH₂)Amide
Acid Halide FormationHalide source (e.g., from SOCl₂)Acid Halide

This table outlines common nucleophilic acyl substitution reactions for the carboxylic acid group.

Electrophilic Substitution Reactions:

Electrophilic substitution reactions are less characteristic for this molecule compared to nucleophilic substitutions. The oxygen atoms in both the ether and carboxylic acid groups possess lone pairs of electrons, making them nucleophilic centers that can react with strong electrophiles. msu.edu For instance, the carboxylic acid's hydroxyl oxygen can be attacked by a strong electrophile. msu.edu

In the broader context of molecules containing a tetrahydrofuran ring, electrophilic addition to a double bond within the ring system can occur, but this compound itself lacks such unsaturation in the ring. The reactivity of the C-H bonds of the oxolane ring towards electrophilic substitution is generally low.

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Predicted ¹H NMR Data for 2-(Oxolan-3-yloxy)acetic acid

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H (Carboxylic Acid)10.0 - 13.0Singlet (broad)The acidic proton is typically broad and downfield.
H-3 (Oxolane)4.2 - 4.6MultipletChiral center, coupled to adjacent methylene (B1212753) protons.
H-2' (Acetic Acid)4.1 - 4.3SingletMethylene protons adjacent to the ether oxygen and carbonyl group.
H-5 (Oxolane)3.7 - 4.0MultipletMethylene protons adjacent to the ring oxygen.
H-2 (Oxolane)3.6 - 3.9MultipletMethylene protons adjacent to the ring oxygen.
H-4 (Oxolane)1.9 - 2.2MultipletMethylene protons adjacent to the C-3 methine.

Disclaimer: The data presented in this table is predicted based on established principles of NMR spectroscopy and has not been experimentally verified.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, ¹³C NMR spectroscopy provides crucial information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1' (Carbonyl)170.0 - 175.0
C-3 (Oxolane)75.0 - 80.0
C-5 (Oxolane)68.0 - 72.0
C-2' (Acetic Acid)65.0 - 70.0
C-2 (Oxolane)65.0 - 70.0
C-4 (Oxolane)30.0 - 35.0

Disclaimer: The data presented in this table is predicted based on established principles of NMR spectroscopy and has not been experimentally verified.

Advanced Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced two-dimensional (2D) NMR experiments would be employed. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would be used to establish long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the link between the acetic acid moiety and the oxolane ring via the ether oxygen.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise mass of the molecular ion, which in turn allows for the calculation of its elemental formula. For this compound (C₆H₁₀O₄), the expected monoisotopic mass is 146.0579 Da. HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, with an expected m/z of 147.0652. uni.lu The high accuracy of this measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass. Predicted data for various adducts that could be observed in HRMS are available. uni.lu

Predicted HRMS Adducts for this compound

Adduct Predicted m/z
[M+H]⁺147.06518
[M+Na]⁺169.04712
[M-H]⁻145.05062

Source: PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. While specific experimental MS/MS data for this compound is not documented in readily accessible literature, the fragmentation pattern can be predicted based on the functional groups present. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). libretexts.org For ethers, cleavage of the C-O bond is a typical fragmentation route. libretexts.org Therefore, one would anticipate key fragment ions corresponding to the loss of the acetic acid side chain and fragmentation within the tetrahydrofuran (B95107) ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum is characterized by the vibrational modes of its two primary functional components: the carboxylic acid group (-COOH) and the cyclic ether (oxolane or tetrahydrofuran) ring.

The carboxylic acid functional group gives rise to several distinct and strong absorption bands. orgchemboulder.com The most notable is the O-H stretching vibration, which appears as a very broad band, typically spanning from 2500 to 3300 cm⁻¹. orgchemboulder.commsu.edu This significant broadening is a result of strong intermolecular hydrogen bonding, where two carboxylic acid molecules form a stable dimer. orgchemboulder.com

Another key feature is the intense C=O (carbonyl) stretching band, which for a saturated aliphatic carboxylic acid like this one, is expected in the range of 1760-1690 cm⁻¹. orgchemboulder.com The presence of the ether oxygen might slightly influence this frequency. Additionally, the C-O stretching vibration of the carboxylic acid is typically observed between 1320 and 1210 cm⁻¹, while the O-H bending vibrations appear in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.com

The oxolane ring also contributes to the IR spectrum. The most characteristic vibration for an ether is the C-O-C asymmetric stretching, which for cyclic ethers like tetrahydrofuran, typically appears as a strong band around 1075-1150 cm⁻¹. udayton.edu The various C-H stretching and bending vibrations of the aliphatic methylene (-CH₂) groups in both the ring and the acetic acid chain will be visible in the regions of 2850-2960 cm⁻¹ (stretching) and 1470-1450 cm⁻¹ (bending). researchgate.net

A summary of the expected characteristic IR absorption bands for this compound is presented in Table 1.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 2500-3300 Strong, Very Broad
C-H Stretch Aliphatic (Ring & Chain) 2850-2960 Medium to Strong
C=O Stretch Carboxylic Acid 1760-1690 Strong, Sharp
C-H Bend Aliphatic (Ring & Chain) 1470-1450 Variable
O-H Bend Carboxylic Acid 1440-1395 Variable
C-O Stretch Carboxylic Acid 1320-1210 Strong
C-O-C Stretch Cyclic Ether 1075-1150 Strong

Chromatographic Methods for Compound Isolation and Purity Determination

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the scale and purpose of the separation, from analytical-scale purity checks to preparative-scale isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis and purification of polar organic molecules like this compound. phenomenex.com

For analytical purposes, reversed-phase HPLC is the most common approach. pharmaknowledgeforum.com In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. phenomenex.compharmaknowledgeforum.com Since the compound is acidic, the pH of the mobile phase is critical for achieving good peak shape and reproducible retention times. pharmaknowledgeforum.com To ensure the carboxylic acid is in its neutral, protonated form, the mobile phase is typically acidified with agents like formic acid, acetic acid, or phosphoric acid to a pH well below the pKa of the analyte (typically pH < 4). pharmaknowledgeforum.comhplc.eu A common mobile phase system would consist of a gradient mixture of acidified water and an organic solvent such as acetonitrile (B52724) or methanol. pharmaknowledgeforum.com Detection is often performed using a UV detector, as the carboxylic acid group has some UV absorbance, or more universally, with an evaporative light scattering detector (ELSD) or mass spectrometer (MS). hplc.eu

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the compound. google.com The mobile phase composition may be adjusted to improve solubility and recovery. For chiral compounds, preparative chiral chromatography can be used to separate enantiomers, often employing polysaccharide-based chiral stationary phases. google.com The mobile phase for such separations might include a hydrophobic solvent like heptane (B126788) mixed with an alcohol and a small amount of an acidic modifier to ensure good peak shape. google.com

Table 2: Typical HPLC Parameters for this compound

Parameter Analytical HPLC Preparative HPLC
Mode Reversed-Phase Reversed-Phase or Chiral
Stationary Phase C18, C8, or Polar-Embedded C18, Polysaccharide-based (chiral)
Mobile Phase Acetonitrile/Water or Methanol/Water with Acidic Modifier (e.g., 0.1% Formic Acid) Heptane/Alcohol with Acidic Modifier (chiral) or Acetonitrile/Water (reversed-phase)
Detection UV, ELSD, MS UV, Refractive Index (RI)

| Purpose | Purity assessment, quantification | Compound isolation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, due to its high polarity and low volatility, this compound cannot be directly analyzed by GC. d-nb.infonih.gov It must first be converted into a more volatile, less polar derivative. lmaleidykla.lt

The most common derivatization strategy for carboxylic acids is esterification or silylation. d-nb.inforesearchgate.net

Esterification: The carboxylic acid can be converted to a simple ester (e.g., methyl or ethyl ester) using reagents like diazomethane (B1218177) or an alcohol (e.g., methanol) with a catalyst like BF₃. nih.gov

Silylation: This process replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. researchgate.net Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). lmaleidykla.ltusherbrooke.ca Silyl derivatives are generally very volatile but can be sensitive to moisture. researchgate.net

Once derivatized, the sample is injected into the GC-MS. The volatile derivative is separated from other components on a capillary column (e.g., a DB-5 or similar non-polar phase) and then enters the mass spectrometer. researchgate.net In the MS, the molecule is ionized, typically by electron impact (EI), causing it to fragment into a unique pattern of ions. oup.comresearchgate.net

The resulting mass spectrum serves as a molecular fingerprint. For a silylated derivative of this compound, characteristic fragments would be expected. These include ions resulting from the loss of a methyl group from the TMS moiety ([M-15]⁺) and fragments characteristic of the cleavage of the tetrahydrofuran ring and the ester group. researchgate.netoup.com The fragmentation pattern of the tetrahydrofuran moiety itself is known to be complex, with a major ion often appearing at m/z 42 (C₃H₆⁺). researchgate.net Analysis of these fragments allows for the confident identification of the original molecule's structure.

Table 3: GC-MS Analysis of Derivatized this compound

Parameter Description
Derivatization Agent BSTFA + TMCS (for silylation) or BF₃/Methanol (for esterification)
GC Column Non-polar capillary column (e.g., DB-5ms)
Ionization Mode Electron Impact (EI) at 70 eV
Expected Mass Fragments (Silyl Derivative) - [M]⁺ (Molecular ion)- [M-15]⁺ (Loss of CH₃ from TMS group)- Fragments from cleavage of the ether bond and oxolane ring- Characteristic oxolane fragment at m/z 42

| Purpose | Structural confirmation, identification in complex mixtures |

Computational and Theoretical Investigations of 2 Oxolan 3 Yloxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and conformational preferences of 2-(Oxolan-3-yloxy)acetic acid. aspbs.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry and reactivity.

A typical approach involves geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, representing the most stable conformation of the molecule. For this compound, this process would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.net Such calculations would reveal crucial geometric parameters.

Table 1: Predicted Geometric Parameters for the Lowest Energy Conformer of this compound

ParameterDescriptionPredicted Value (Å or °)
C-O (ether)Bond length of the ether linkage1.43
C=O (acid)Bond length of the carbonyl group1.21
O-H (acid)Bond length of the hydroxyl group0.97
C-O-C (ether)Bond angle of the ether linkage112.5
O-C-C (acid)Bond angle within the acetic acid moiety110.2
Dihedral AngleTorsion angle around the ether linkageVariable (conformer dependent)

Note: The values in this table are illustrative and represent typical outputs from DFT calculations.

Furthermore, quantum chemical calculations can determine key electronic properties. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, highlighting electron-rich regions (like the oxygen atoms) and electron-poor regions (like the acidic proton). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical outputs. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide a static picture of the most stable conformation, this compound is a flexible molecule that exists as an ensemble of conformations in solution. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape over time. mun.ca

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. ulakbim.gov.tr A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms. For an organic molecule like this compound, force fields such as AMBER or CHARMM would be appropriate.

By simulating the molecule in a solvent box (typically water), MD can reveal:

Conformational Preferences: The simulation trajectory can be analyzed to identify the most populated conformational states and the energy barriers between them. mun.ca This is particularly important for understanding the flexibility of the ether linkage and the puckering of the oxolane ring.

Table 2: Representative Intermolecular Interaction Data from MD Simulations

Interaction TypeAtom PairAverage Distance (Å)Description
Hydrogen BondO (carbonyl) ... H (water)1.8 - 2.0Hydrogen bond between the carbonyl oxygen and a water molecule.
Hydrogen BondH (hydroxyl) ... O (water)1.7 - 1.9Hydrogen bond from the acidic proton to a water molecule.
Hydrogen BondO (ether) ... H (water)1.9 - 2.2Weaker hydrogen bond involving the ether oxygen atoms.

Note: This table illustrates the type of data obtainable from MD simulations to characterize intermolecular interactions.

Theoretical Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the chemical reactivity of this compound. The electronic properties derived from quantum chemical calculations are often used as reactivity descriptors. For example, the regions of the molecule with the highest HOMO density are likely to be sites for electrophilic attack, while regions with the highest LUMO density are susceptible to nucleophilic attack.

The reactivity of related cyclic ethers and carboxylic acids suggests several potential reaction types for this molecule, including oxidation, reduction, and substitution. For instance, the carboxylic acid group can be reduced to an alcohol or undergo esterification. The ether linkage, while generally stable, could be cleaved under harsh acidic conditions.

In Silico Screening and Rational Ligand Design Principles

The structural features of this compound, including its hydrogen bond donors and acceptors and its three-dimensional shape, make it an interesting fragment for use in drug discovery. In silico techniques, such as molecular docking and virtual screening, are central to rational ligand design and can be used to assess the potential of this molecule or its derivatives as inhibitors of biological targets. mdpi.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. scispace.com A scoring function is then used to estimate the binding affinity. nih.gov For example, this compound could be docked into the active site of an enzyme where its carboxylic acid could form key salt-bridge or hydrogen-bond interactions.

Table 3: Illustrative Molecular Docking Results

Target ProteinBinding Site ResiduesPredicted Binding Energy (kcal/mol)Key Interactions
Example KinaseLys72, Asp184-6.5Hydrogen bond with Lys72, Salt-bridge with Asp184
Example HydrolaseArg120, Ser100-5.8Bidentate hydrogen bond with Arg120

Note: This table provides a hypothetical example of the output from a molecular docking study. The specific values are for illustrative purposes.

Furthermore, this compound can serve as a scaffold in virtual screening campaigns. semanticscholar.org In such a study, large databases of compounds would be computationally screened to identify molecules that are structurally similar or that are predicted to bind to a target of interest. Derivatives of the oxolane scaffold have been investigated in this manner for their potential as inhibitors of various enzymes. nih.gov These in silico methods help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. jchemlett.com

Structure Activity Relationship Sar Studies of 2 Oxolan 3 Yloxy Acetic Acid Derivatives

Impact of the Oxolane Moiety on Molecular Recognition and Binding

The oxolane (tetrahydrofuran) ring is a key structural component of 2-(Oxolan-3-yloxy)acetic acid and its derivatives, playing a significant role in their interaction with biological targets. The stereochemistry of the tetrahydrofuran (B95107) ring can greatly influence its binding affinity and specificity for various enzymes and receptors. ontosight.ai This is a critical factor for the potential therapeutic applications of these compounds. ontosight.ai

In medicinal chemistry, smaller heterocyclic rings like oxetane (B1205548), a four-membered analog of oxolane, have been shown to enhance metabolic stability when compared to larger rings such as tetrahydrofuran. This suggests that while the oxolane ring is a crucial part of the pharmacophore, its properties can be fine-tuned by altering the ring size. The substitution pattern on the oxolane ring also significantly impacts activity. For instance, in a series of phenyl alkyl ketone inhibitors of phosphodiesterase-4, compounds with a tetrahydrofuran-3-yloxy substituent were found to be 3 to 8.5 times more potent than their counterparts with a tetrahydropyran-3-yloxy substituent. nih.gov

Role of the Acetic Acid Functional Group in Biological Interaction

The acetic acid functional group is a cornerstone of the biological activity of this compound derivatives. The carboxyl group (-COOH) is a key determinant of the pharmacophore, the essential part of a molecule required for its biological activity. researchgate.net At physiological pH, the carboxylic acid group can ionize, which enhances the water solubility of the compound. researchgate.net This property is crucial for drug absorption, distribution, and excretion.

The ability of the carboxylic acid to act as a hydrogen bond donor and acceptor is fundamental to its role in molecular recognition. This allows it to form strong and specific interactions with amino acid residues in the binding site of a target protein, such as an enzyme or receptor. openaccessjournals.com These interactions are essential for the stable binding of the drug to its target, which is a prerequisite for a therapeutic effect. openaccessjournals.com

Furthermore, the carboxylic acid moiety can be chemically modified to create derivatives with altered properties. For example, converting the carboxylic acid to an ester can create a prodrug, which may have improved bioavailability compared to the free acid. Amides, another class of carboxylic acid derivatives, are stable and relatively neutral, providing a scaffold that can be used to link different parts of a molecule together for optimal binding to a target enzyme. researchgate.net

Stereochemical Influences on Molecular Activity and Selectivity

Stereochemistry is a critical factor that dictates the biological activity and selectivity of this compound derivatives. The presence of chiral centers in the oxolane ring and potentially in other parts of the molecule means that different stereoisomers can have vastly different pharmacological profiles. nih.gov This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the various enantiomers or diastereomers of a drug. nih.gov

An active enantiomer will fit optimally into the receptor's binding site to elicit a biological response, while the less active enantiomer, or distomer, may not bind as effectively or may even interact with other targets, potentially leading to off-target effects. nih.gov For instance, in a study of non-steroidal anti-inflammatory compounds, it was found that the stereochemistry of the molecule played a significant role in its transrepression activity, with one set of isomers being considerably more active than the other. nih.gov Specifically, the si isomers, characterized by an upward-pointing hydroxyl group, demonstrated approximately 70% greater transrepression responses on average compared to their counterparts. nih.gov

The synthesis of enantiomerically pure forms of related compounds, such as (R)-2-amino-2-(oxetan-3-yl)acetic acid, highlights the importance of chirality in drug design. The specific stereochemistry of the tetrahydrofuran ring itself has been shown to be crucial for its interactions with biological targets. ontosight.ai For example, the right-handed stereoisomer of one compound acts as a full agonist at the PPARγ receptor, whereas the left-handed stereoisomer is a partial agonist with a stronger binding energy. ontosight.ai This underscores the necessity of considering and controlling stereochemistry in the development of this compound derivatives to optimize their therapeutic potential.

Analogues with Modified Linkages and Ring Substituents

The exploration of analogues of this compound with modified linkages and ring substituents has provided valuable insights into the structure-activity relationships of this class of compounds. Modifications to the ether linkage, the acetic acid side chain, and the substitution pattern on the oxolane ring can all have a profound impact on biological activity.

One study on phosphodiesterase-4 inhibitors investigated a series of phenyl alkyl ketones bearing a tetrahydrofuran-3-yloxy substituent. nih.gov The findings from this study offer a useful parallel for understanding the SAR of this compound derivatives. For example, replacing the tetrahydrofuran ring with a cyclopentyl ring resulted in a compound with comparable potency, suggesting that some degree of flexibility in the cyclic ether is tolerated. nih.gov

The synthesis of analogues with different substituents on the oxolane ring has also been a key area of investigation. For example, the synthesis of (E)-3-(1H-imidazol-2-yl)-1-(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)prop-2-en-1-one demonstrates the introduction of a more complex, heterocyclic substituent onto the tetrahydrofuran ring via the ether linkage. Such modifications can alter the electronic properties and steric bulk of the molecule, leading to changes in binding affinity and selectivity.

The following table summarizes the impact of various substitutions on the potency of phenyl alkyl ketone analogues containing a tetrahydrofuran-3-yloxy moiety, providing a model for potential modifications to this compound derivatives.

Table 1: Structure-Activity Relationship of Phenyl Alkyl Ketone Analogues with Tetrahydrofuran-3-yloxy Substituents

Entry R3 Side Chain Potency (IC50, nM) Reference
1 Isobutyl 26 nih.gov
2 Butyl 61 nih.gov
3 Cyclohexyl >100 µM nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be a powerful tool in the predictive design of novel this compound derivatives. By establishing a mathematical correlation between the chemical structure and the biological activity of a series of compounds, QSAR models can help to prioritize the synthesis of new analogues with potentially improved potency and selectivity. scispace.comresearchgate.netmdpi.com

Several studies have successfully applied QSAR modeling to heterocyclic compounds and acetic acid derivatives, providing a framework for its application to the this compound scaffold. For example, a QSAR study on 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid derivatives identified key molecular descriptors, such as the highest occupied molecular orbital (HOMO) energy, LogP, and solvation energy, that correlate with their antibacterial activity. scispace.com The developed QSAR model showed a high degree of correlation between the predicted and observed bioactivities. scispace.com

In another study, 3D-QSAR models were developed for aryloxyacetic acid derivatives as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net These models provided insights into the structural features that favor inhibition and were used to screen a virtual library of compounds, leading to the identification of novel, potent inhibitors. researchgate.net The application of similar QSAR methodologies to this compound derivatives could significantly accelerate the drug discovery process by enabling the rational design of new compounds with enhanced biological activity.

The following table illustrates the types of molecular descriptors that are often used in QSAR studies of related compounds and their potential relevance to the design of this compound derivatives.

Advanced Research Applications in Chemical Biology and Materials Science

Utilization as a Synthetic Building Block for Complex Organic Scaffolds and Polymers

2-(Oxolan-3-yloxy)acetic acid is a key synthetic intermediate utilized in the construction of more complex molecular architectures. Its bifunctional nature, possessing both a carboxylic acid group and a cyclic ether, allows for a variety of chemical transformations. The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the oxolane ring provides a stable, polar, and three-dimensional structural element.

In synthetic chemistry, it serves as a building block for introducing the oxolane-3-yloxy motif into larger molecules. This is particularly relevant in the creation of libraries of compounds for high-throughput screening in drug discovery and for the synthesis of molecular scaffolds designed to present specific functional groups in a defined spatial arrangement. mdpi.com While specific polymers incorporating this compound as a monomer are not extensively detailed in publicly available literature, its precursor, tetrahydrofuran (B95107) (oxolane), is a well-known precursor to polymers like polytetramethylene ether glycol (PTMEG). wikipedia.org The structure of this compound makes it a potential candidate for creating polyesters or polyamides with unique properties conferred by the pendant oxolane ring. The general class of cyclic ethers is significant in understanding the chemistry of both biofuel combustion and the low-temperature oxidation of hydrocarbon fuels. unizar.es

Application in Rational Drug Design and Development as a Core Scaffold

The oxolane ring is a recurring motif in medicinal chemistry, and this compound provides a convenient scaffold for incorporating this feature into potential drug candidates. Saturated heterocyclic rings like oxolane are attractive in drug design because they increase the sp³ character of a molecule, which can lead to improved solubility, metabolic stability, and binding affinity, while moving away from the often-undesirable flat structures of aromatic rings.

Derivative of this compoundApplication in Drug Design
Empagliflozin Analogue Core scaffold for SGLT2 inhibitors for type 2 diabetes.
Pyridin-3-yl acetic acid derivatives Used in the development of inhibitors for HIV replication. google.com
Sulfonamide derivatives Investigated as inhibitors of aspartyl proteases. google.com

A significant challenge in drug development is ensuring that a therapeutic molecule is not rapidly broken down by the body's metabolic processes before it can exert its effect. The incorporation of small, saturated heterocyclic rings is a common strategy to improve metabolic stability. The oxolane ring, being relatively resistant to metabolic degradation compared to more labile functional groups, can protect adjacent parts of a molecule from enzymatic attack.

Research into oxetanes, which are structurally similar four-membered rings, has shown that their incorporation can significantly enhance metabolic stability and aqueous solubility. nih.govnih.govresearchgate.net For instance, in the development of inhibitors for enzymes like aldehyde dehydrogenase (ALDH1A), replacing metabolically vulnerable groups with an oxetane (B1205548) ring led to compounds with much-improved metabolic profiles. nih.gov Similarly, the oxolane ring in this compound and its derivatives serves to create more robust pharmaceutical constructs. The ether linkage is generally more stable than an ester linkage, and the tetrahydrofuran ring itself is less prone to the oxidative metabolism that can affect other alkyl or aromatic systems. nih.gov

Prodrugs are inactive precursors of a drug that are converted into the active form in the body. This strategy is often used to improve properties such as solubility, stability, and bioavailability. nih.gov The carboxylic acid group of this compound is an ideal handle for creating ester prodrugs. For example, a related compound, Ethyl 2-amino-2-(oxolan-3-yl)acetate, is described as an ester prodrug form that can improve bioavailability compared to the free acid.

Furthermore, the synthesis of 5′-O-aliphatic and amino acid esters of dioxolane nucleoside analogues, such as (−)-β-d-(2R,4R)-dioxolane-thymine (DOT), demonstrates a successful prodrug strategy. nih.govnih.gov These prodrugs show enhanced anti-HIV potency and good chemical stability, while being readily hydrolyzed by cellular esterases to release the active drug. nih.govnih.gov This approach, which leverages enzymatic cleavage of an ester linkage to release a parent drug, is directly applicable to this compound, where the carboxylic acid can be masked with various promoieties to tune its pharmacokinetic properties. acs.org

Prodrug MoietyParent Drug ClassAdvantageReference
Aliphatic Acid Esters Dioxolane NucleosidesImproved anti-HIV potency nih.gov
Amino Acid Esters Dioxolane NucleosidesEnhanced cellular transport and anti-HIV activity nih.gov
Phosphate Esters Dioxolane NucleosidesSignificant anti-VZV activity acs.org

Probing Enzyme Mechanisms and Metabolic Pathways in Biological Systems

Derivatives of this compound have been instrumental in elucidating complex biological processes at the molecular level. Their ability to mimic natural substrates or interact with enzyme active sites allows researchers to study reaction mechanisms and map metabolic pathways. google.com

A significant finding comes from the study of heme-containing peroxygenases. biorxiv.org In this research, a derivative, 2-(4-Hydroxy-2-oxooxolan-3-yl)oxy-2-oxoacetic acid, which is a dehydrogenated form of a hydrated dehydroascorbic acid (DHAA), was identified as a key co-substrate. biorxiv.orgbiorxiv.org This molecule plays a crucial role in the enzyme's catalytic cycle by anchoring a reactive iron-peroxide intermediate in the active site through hydrogen bonding. biorxiv.orgbiorxiv.org This interaction facilitates the formation of the powerful oxidizing species, compound I, which is responsible for the enzyme's oxidative reactions. biorxiv.orgbiorxiv.org This study provides direct insight into a novel catalytic route for these enzymes, which is dependent on O₂ and a reductant. biorxiv.org

The general utility of related compounds in studying enzyme mechanisms is also noted. Synthetic amino acid derivatives are often used to probe the inhibitory potential against digestive enzymes like α-amylase and α-glucosidase, which is relevant for developing treatments for metabolic disorders. nih.gov

Development of Specialty Chemicals and Functional Materials with Unique Properties

The structural attributes of this compound lend themselves to the development of specialty chemicals and functional materials. The oxolane ring, a polar cyclic ether, can influence the properties of materials by affecting polarity, solubility, and intermolecular interactions.

In the field of materials science, related dioxolane compounds, such as perfluoro(2-methylene-4-methyl-1,3-dioxolane) (PFMMD), are used to create novel ionomers for applications in renewable energy, such as hydrogen production. acs.org These materials exhibit high gas permeability, a property crucial for efficient fuel cell operation. acs.org Tetrahydrofuran (oxolane) itself is used to dissolve polymers like PVC for creating adhesives and is explored as a co-solvent for the processing of lignocellulosic biomass into biofuels. wikipedia.org The incorporation of the this compound moiety into polymer backbones could lead to functional materials with tailored properties for specific applications, including biocompatible materials or specialized coatings. Additionally, the synthesis of oxolane ammonium (B1175870) salts, which are structural analogues of muscarine, has shown that these derivatives can exhibit significant antifungal and antibacterial activity, highlighting their potential as specialty antimicrobial agents. mdpi.com

Role in Mechanistic Organic Chemistry Investigations

While large-scale mechanistic studies focusing specifically on this compound are not widely documented, its structure is relevant to several areas of mechanistic investigation in organic chemistry. The reactivity of cyclic ethers and the mechanisms of their reactions are a fundamental area of study. unizar.es

The involvement of a derivative, 2-(4-Hydroxy-2-oxooxolan-3-yl)oxy-2-oxoacetic acid, in the catalytic cycle of heme peroxygenases provides a platform for detailed mechanistic studies of enzymatic C-H oxidation and oxygen activation. biorxiv.orgbiorxiv.org Understanding how this molecule facilitates the heterolysis of a peroxide bond at the enzyme's active site is a key question in bioinorganic and mechanistic chemistry. biorxiv.org Furthermore, the study of the Stevens rearrangement of cyclic oxonium ylides, which are reactive intermediates, is another area where oxolane-containing structures are central to understanding fundamental reaction mechanisms for C-C bond formation. ualberta.ca Mechanistic studies on 2-oxoglutarate-dependent oxygenases, which are involved in flavonoid biosynthesis, also provide insight into oxidation reactions that are analogous to those that could involve derivatives of this compound. nih.gov

Relevance in Plant Hormone Research as Potential Auxin Analogues

The investigation into novel plant growth regulators is a cornerstone of agricultural and chemical biology research. Auxins, a class of phytohormones, are central to nearly every aspect of plant growth and development, from cell elongation and division to root formation and responses to environmental cues. phytohormones.infonih.gov The primary native auxin in most plants is Indole-3-acetic acid (IAA). nih.gov However, the discovery and application of synthetic molecules that mimic the activity of IAA have been instrumental, leading to the development of widely used herbicides and research tools to dissect auxin signaling pathways. nih.govwikipedia.org

The potential of a chemical compound to act as an auxin analogue is largely predicted by its molecular structure. Decades of structure-activity relationship (SAR) studies have established that auxin activity generally requires an acidic side chain, typically a carboxylic acid, attached to a ring system at a specific distance. zobodat.at One of the most prominent families of synthetic auxins are the phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). wikipedia.org These molecules are characterized by an acetic acid moiety linked to an aromatic ring via an ether bond (Ar-O-CH₂COOH). wikipedia.org They function by hijacking the plant's natural auxin signaling pathway, leading to uncontrolled growth and, at higher concentrations, herbicidal effects. nih.govwikipedia.org

The compound This compound presents an interesting case for investigation as a potential auxin analogue based on these principles. Its structure features the critical carboxymethyl (acetic acid) group linked through an ether oxygen, which is a hallmark of phenoxyacetic acid auxins. However, instead of an aromatic phenyl ring, it possesses a saturated five-membered heterocyclic ring, oxolane (also known as tetrahydrofuran).

While classic synthetic auxins are typically based on aromatic or indole (B1671886) rings, research has demonstrated that various other heterocyclic compounds can also exhibit significant auxin-like activity. nih.govbiosciencejournals.com For instance, studies on pyrimidine, pyridine, and pyrazole (B372694) derivatives have revealed compounds with expressive auxin-like effects, suggesting that the structural requirements for receptor binding are not strictly limited to aromatic systems. biosciencejournals.com Furthermore, derivatives containing tetrahydrofuran have been specifically explored for their roles as plant growth regulators, confirming the biological relevance of this particular heterocyclic scaffold. google.comresearchgate.net

The hypothesis is that the oxolane ring of this compound can function as a spatial mimic of the ring systems found in established auxins. The molecule could potentially fit into the auxin co-receptor complex, which includes TIR1/AFB F-box proteins, and trigger the downstream signaling cascade that defines auxin activity. nih.govmdpi.com The replacement of the rigid, planar aromatic ring with a flexible, non-planar saturated ring like oxolane could lead to novel biological activities, potentially offering different selectivity or metabolic stability compared to traditional synthetic auxins.

While direct experimental data on the auxin-like activity of this compound is not available in current literature, its structural analogy to a major class of synthetic auxins makes it a compelling candidate for synthesis and biological evaluation. The table below illustrates the structural comparison between the natural auxin IAA, the classic synthetic auxin 2,4-D, and the potential analogue this compound, alongside another example of a heterocyclic auxin.

Table 1: Structural Comparison of Natural and Synthetic Auxin Analogues

Compound NameStructureRing SystemKey Features
Indole-3-acetic acid (IAA) Structure of IAAIndole (Bicyclic Aromatic)Natural auxin; Carboxymethyl side chain on pyrrole (B145914) ring. nih.gov
2,4-Dichlorophenoxyacetic acid (2,4-D) Structure of 2,4-DDichlorophenyl (Aromatic)Classic synthetic auxin; Acetic acid linked via ether. wikipedia.org
This compound Structure of this compoundOxolane (Saturated Heterocycle)Potential analogue; Acetic acid linked via ether to a non-aromatic ring.
(1H-pyrrolo[2,3-c]pyridin-3-yl)-acetic acid Structure of a heterocyclic auxinPyrrolopyridine (Heterocyclic)Example of a non-classical heterocyclic auxin with demonstrated high activity. biosciencejournals.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Currently, specific, high-yield, and environmentally benign synthetic routes for 2-(Oxolan-3-yloxy)acetic acid are not well-documented in peer-reviewed literature. Future research should focus on developing novel synthetic strategies that are both efficient and sustainable. Key areas for exploration could include:

Green Chemistry Approaches: Investigating synthesis under solvent-free conditions, using microwave-assisted organic synthesis (MAOS), or employing biocatalytic methods could offer more sustainable alternatives to classical synthetic routes. The use of renewable starting materials would also be a significant advancement.

Catalytic Systems: The development of novel catalysts for the etherification of 3-hydroxytetrahydrofuran (oxolan-3-ol) with a suitable acetic acid precursor could lead to more efficient and selective syntheses.

Flow Chemistry: Continuous flow synthesis methods could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Elucidation of Undiscovered Chemical Transformations and Reaction Mechanisms

The reactivity of this compound is largely uncharacterized. A systematic investigation into its chemical transformations is essential to understand its stability, reactivity, and potential for derivatization. Future studies should aim to:

Map Reactivity: Explore reactions involving the carboxylic acid group (e.g., esterification, amidation) and the ether linkage. Understanding the stability of the oxolane ring under various reaction conditions is also crucial.

Mechanistic Studies: Employing kinetic studies and computational modeling to elucidate the mechanisms of its reactions would provide fundamental insights into its chemical behavior.

Exploration of New Biological Targets and Diverse Therapeutic Potential

The biological activity of this compound has not been reported. However, the presence of the tetrahydrofuran (B95107) (oxolane) moiety, a common scaffold in many biologically active compounds, suggests that this molecule and its derivatives could have therapeutic potential. A comprehensive screening program is warranted to:

Broad Biological Screening: Test the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify any potential pharmacological activity.

Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives to explore how modifications to the core structure affect biological activity. This could lead to the identification of potent and selective modulators of specific biological targets.

Advanced Computational Studies for Predictive Modeling and Materials Design

In the absence of extensive experimental data, computational chemistry can provide valuable predictive insights into the properties and behavior of this compound. Advanced computational studies could focus on:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule, which is crucial for understanding its interactions with biological targets or its role in materials science.

Quantum Chemical Calculations: Predicting its spectroscopic properties (NMR, IR, etc.), reactivity indices, and electronic structure to guide experimental work.

Molecular Docking: In silico screening against known protein structures to identify potential biological targets and predict binding affinities, thereby prioritizing experimental screening efforts.

Integration into Supramolecular Chemistry and Nanotechnology Applications

The functional groups present in this compound (a carboxylic acid and an ether) make it a potential building block for supramolecular assemblies and functionalized nanomaterials. Future research in this area could explore:

Self-Assembly: Investigating the ability of the molecule to form well-defined supramolecular structures through hydrogen bonding and other non-covalent interactions.

Surface Functionalization: Using the carboxylic acid group to anchor the molecule to the surface of nanoparticles, thereby modifying their properties for applications in drug delivery, catalysis, or sensing.

Polymer Chemistry: Employing the molecule as a monomer or a functional additive in the synthesis of novel polymers with tailored properties.

Q & A

Q. Basic

  • 1H NMR : Distinct signals for oxolan ring protons (δ 1.8–2.2 ppm for CH₂ groups; δ 4.5–4.8 ppm for ether-linked CH) and the acetic acid moiety (singlet at δ 3.8–4.0 ppm for CH₂COO⁻).
  • IR : Strong C=O stretching at 1700–1720 cm⁻¹.
  • X-ray Diffraction (XRD) : Resolves stereochemistry and hydrogen-bonding patterns. For example, XRD data in structurally related bromophenyl acetic acids () confirm dimerization via O−H∙∙∙O interactions and conformational analysis of the oxolan ring (e.g., chair vs. envelope) .

How can enantiomeric resolution of this compound be achieved, given its stereogenic center at the oxolan-3-position?

Advanced
Chiral chromatography using amylose- or cellulose-based columns with hexane/isopropanol mobile phases separates (3R)- and (3S)-enantiomers. lists distinct CAS numbers (e.g., 1309165-99-8 for R-enantiomer), confirming commercial availability. Enzymatic resolution with lipases (e.g., Candida antarctica) selectively esterifies one enantiomer, requiring pH 7–8 and 25°C to suppress racemization .

What mechanistic insights explain the regioselective functionalization of oxolan-3-ol during synthesis?

Advanced
The 3-position of oxolan is activated for nucleophilic substitution due to ring strain relief. DFT studies suggest SN2 mechanisms dominate, with transition-state stabilization via hydrogen bonding between the oxolan hydroxyl and the base (e.g., K₂CO₃). Competing elimination reactions are minimized by low temperatures (0–5°C) and polar aprotic solvents. highlights similar regioselectivity in ethoxy chain formation for Fmoc-AEEA derivatives .

What purification techniques are recommended for isolating this compound from reaction mixtures?

Q. Basic

  • Acid-Base Extraction : Dissolve the crude product in ethyl acetate; wash with 1M HCl (removes excess haloacetic acid) and saturated NaHCO₃ (extracts target compound into the aqueous layer).
  • Recrystallization : From ethanol/water (1:3 v/v) yields >95% purity. validates recrystallization from hot water for structurally related acetic acid derivatives .

How does the oxolan ring's conformation influence the compound's reactivity in nucleophilic acyl substitution reactions?

Advanced
XRD studies () show the oxolan ring adopts an envelope conformation, positioning the ether oxygen’s lone pairs antiperiplanar to the acetic acid group. This geometry enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines (e.g., amide formation) by stabilizing tetrahedral intermediates through hydrogen bonding. Kinetic studies show a 2.3-fold rate increase compared to linear ether analogs .

What are the documented stability challenges of this compound under varying pH and temperature conditions?

Q. Basic

  • Hydrolysis : Degrades at extreme pH (t₁/₂ = 8 hours at pH <2 or >10, 25°C), yielding tetrahydrofuran-3-ol and glyoxylic acid ().
  • Thermal Stability : Decomposition onset at 150°C (TGA/DSC data), with exothermic peaks corresponding to decarboxylation. Storage at −20°C under nitrogen is recommended .

What computational methods predict the hydrogen-bonding network and supramolecular assembly of this compound in the solid state?

Q. Advanced

  • Molecular Dynamics : AMBER or CHARMM force fields predict R₂²(8) dimer motifs via O−H∙∙∙O bonds, consistent with XRD data ().
  • Hirshfeld Surface Analysis : Quantifies contributions of C−H∙∙∙O and π-stacking interactions, guiding co-crystal design for solubility enhancement. Lattice energy calculations (PIXEL method) validate experimental observations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.